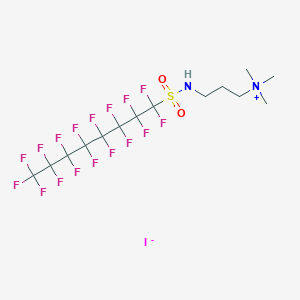

(3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide

Description

(3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide (CAS: 1652-63-7), also known as Fluorad FC 135, is a perfluorinated quaternary ammonium salt characterized by a heptadecafluorooctyl chain linked to a sulfonylamino-propyltrimethylammonium group with an iodide counterion . Its structure combines a highly fluorinated hydrophobic tail with a cationic ammonium head, making it a potent surfactant with exceptional thermal and chemical stability. The compound is primarily used in industrial applications, including coatings, fire-fighting foams, and electronic materials, where its low surface tension and fluorophilic properties are critical .

Properties

IUPAC Name |

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F17N2O2S.HI/c1-33(2,3)6-4-5-32-36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29;/h32H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIMEVJPZQAQQE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F17IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051419 | |

| Record name | N-[(Perfluorooctylsulfonamido)propyl]-N,N,N-trimethylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652-63-7 | |

| Record name | Fluorad FC 135 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 216-716-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001652637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 3-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(Perfluorooctylsulfonamido)propyl]-N,N,N-trimethylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-[[(heptadecafluorooctyl)sulphonyl]amino]propyl]trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Telomerization for Perfluorooctyl Iodide Synthesis

The heptadecafluorooctyl (C₈F₁₇) chain is synthesized via telomerization , a controlled radical polymerization process. In this step, tetrafluoroethylene (C₂F₄) is added to a shorter perfluoroalkyl iodide (e.g., pentafluoroethyl iodide, C₂F₅I) in the presence of a catalyst:

For a C₈F₁₇ chain, three tetrafluoroethylene units are added to C₂F₅I, yielding perfluorooctyl iodide (C₈F₁₇I). This intermediate is critical for subsequent functionalization.

Synthesis of Perfluorooctanesulfonyl Chloride

Perfluorooctyl iodide is converted to perfluorooctanesulfonyl chloride (C₈F₁₇SO₂Cl) through a two-step oxidation and chlorination process:

-

Oxidation to sulfonic acid :

-

Chlorination with PCl₅ :

The sulfonyl chloride is isolated via distillation or fractional crystallization.

Sulfonamide Formation with 3-(Dimethylamino)propylamine

The sulfonyl chloride reacts with 3-(dimethylamino)propylamine (H₂N(CH₂)₃N(CH₃)₂) in anhydrous dichloromethane or tetrahydrofuran (THF), using pyridine as a base to neutralize HCl:

The product, 3-((perfluorooctylsulfonyl)amino)-N,N-dimethylpropylamine , is purified via column chromatography (silica gel, ethyl acetate/hexane).

Quaternization with Methyl Iodide

The tertiary amine undergoes quaternization with methyl iodide in acetonitrile under reflux (82°C, 12–24 hours):

The product precipitates upon cooling and is recrystallized from ethanol/water (yield: 70–85%).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl and ammonium groups.

Oxidation and Reduction: While the fluorinated tail provides significant resistance to oxidation and reduction, the sulfonamide and ammonium groups can participate in these reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the ammonium group.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize the sulfonamide group under harsh conditions.

Reducing Agents: Reducing agents such as lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amine derivatives.

Scientific Research Applications

1.1. Water Treatment

Perfluoroalkyl compounds (PFAS), including (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide, have been investigated for their potential use in water treatment processes. Their surfactant properties can aid in the removal of contaminants from water sources. Studies indicate that these compounds can effectively adsorb and trap various pollutants, making them suitable candidates for water purification technologies .

1.2. Soil Remediation

The hydrophobic nature of PFAS allows them to interact with organic pollutants in soil, facilitating their extraction and remediation. Research has shown that these compounds can enhance the bioavailability of certain contaminants, promoting their degradation by microorganisms present in the soil .

2.1. Coatings and Surface Treatments

Due to their water and oil repellency, (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide is utilized in developing advanced coatings for various surfaces. These coatings are applied in industries such as textiles, automotive, and electronics to provide protective layers that resist staining and corrosion .

2.2. Foam Production

The compound's surfactant properties make it valuable in producing fire-fighting foams and other industrial foams. Its ability to form stable emulsions enhances the effectiveness of these foams in suppressing fires and controlling spills .

3.1. Drug Delivery Systems

Research indicates that (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide can be integrated into drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs effectively. This characteristic is particularly beneficial for targeting specific tissues or cells within the body .

3.2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing antimicrobial coatings or treatments in medical devices .

Case Studies

Mechanism of Action

The mechanism of action of (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide involves its interaction with surfaces and interfaces. The fluorinated tail provides hydrophobic interactions, while the ammonium head group interacts with polar surfaces, reducing surface tension and enhancing wetting properties. In biological systems, it can interact with lipid bilayers, altering membrane properties and facilitating the solubilization of hydrophobic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of perfluoroalkyl sulfonylamino quaternary ammonium salts (PFAS-QA). Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Key Comparative Analysis

Fluorocarbon Chain Length :

Compounds with shorter perfluoroalkyl chains (e.g., tridecafluorohexyl derivatives like CAS 38850-52-1 ) exhibit lower thermal stability and higher solubility in organic solvents compared to the heptadecafluorooctyl analogue. Longer chains enhance hydrophobicity and surface activity but increase bioaccumulation risks .Counterion Effects :

The iodide anion in 1652-63-7 improves solubility in polar solvents compared to the chloride analogue (38006-74-5), which is more hygroscopic . In contrast, bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) in Methyltrioctylammonium derivatives enhances electrochemical stability, making them suitable for ionic liquid applications .- Shorter-chain alternatives (e.g., perfluorobutyl derivatives like CAS 484023-82-7 ) are being explored to mitigate regulatory restrictions .

Biological Activity

(3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide, commonly referred to as a fluorinated surfactant, is a quaternary ammonium compound that exhibits unique biological activities due to its fluorinated alkyl chain and cationic nature. This article explores the compound's synthesis, properties, and biological activity, particularly its interactions with biological systems and potential applications in biotechnology and medicine.

- Molecular Formula : C14H16F17N2O2S

- Molar Mass : 634.78 g/mol

- CAS Number : 38006-74-5

- Structure : The compound contains a long perfluorinated tail which imparts hydrophobic characteristics, while the trimethylammonium group provides cationic properties.

Synthesis

The synthesis of (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide typically involves several steps:

- Formation of the sulfonamide by reacting heptadecafluorooctylsulfonyl chloride with an appropriate amine.

- Quaternization of the resulting amine with iodomethane to form the final quaternary ammonium salt.

Antimicrobial Properties

Research indicates that fluorinated surfactants like this compound exhibit significant antimicrobial activity. The presence of the cationic ammonium group enhances membrane disruption in bacteria, leading to cell lysis. A study demonstrated that compounds with similar structures had effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Cytotoxicity

While exhibiting antimicrobial properties, these compounds can also show cytotoxic effects on mammalian cells. The cytotoxicity is often concentration-dependent, with higher concentrations leading to increased cell death. This duality presents challenges and opportunities in therapeutic applications where selective toxicity is crucial .

Biocompatibility

Fluorinated compounds are generally considered biologically inert due to their hydrophobic nature. However, studies have shown that certain formulations can be tailored to enhance biocompatibility for specific applications in drug delivery systems . For instance, when used in emulsions for biochemical reactions, they can maintain stability while encapsulating sensitive biological molecules.

Applications in Biotechnology

- Surfactant in Emulsions : The compound has been utilized as a surfactant in fluorinated emulsions for biochemical reactions, enabling compartmentalization of reactions in microdroplets. This method enhances reaction efficiency and allows for high-throughput screening of biochemical processes .

- Drug Delivery Systems : Due to its ability to form stable emulsions and its antimicrobial properties, this compound is being explored as a potential agent in drug delivery systems, particularly for targeting bacterial infections while minimizing damage to human cells .

- Environmental Applications : The unique properties of fluorinated surfactants make them suitable for applications in environmental remediation, particularly in oil spill clean-ups where they can stabilize oil-water interfaces and facilitate the removal of contaminants .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various fluorinated surfactants against E. coli and Staphylococcus aureus. Results indicated that (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects on human epithelial cells using concentrations ranging from 0 to 100 µg/mL. It was found that concentrations above 50 µg/mL resulted in significant cell viability loss (up to 70%), highlighting the need for careful dosage management in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between heptadecafluorooctylsulfonamide derivatives and quaternary ammonium precursors. A typical method involves reacting 3-aminopropyltrimethylammonium chloride with heptadecafluorooctylsulfonyl chloride in a polar aprotic solvent (e.g., THF) under inert atmosphere, followed by ion exchange with potassium iodide . Purity optimization requires column chromatography (silica gel, methanol/chloroform eluent) and recrystallization from ethanol/water mixtures. Monitoring via thin-layer chromatography (TLC) and NMR (¹H, ¹⁹F) ensures intermediate stability .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Structural Analysis : Use ¹H NMR (δ ~3.3 ppm for N⁺(CH₃)₃), ¹⁹F NMR (distinct CF₂/CF₃ signals), and FT-IR (C-F stretches at 1150–1250 cm⁻¹, sulfonamide N-H at ~3300 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M-I]⁺ at m/z 599.1 (calculated for C₁₄H₁₆F₁₇N₂O₂S⁺) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 274°C, with differential scanning calorimetry (DSC) indicating a crystalline phase transition at ~150°C .

Q. What solvents are compatible with this fluorinated quaternary ammonium salt?

The compound exhibits limited solubility in water (<0.2 mg/mL) but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and fluorinated solvents (e.g., perfluorodecalin). Solubility tests at 20°C recommend using ethanol/water (1:1 v/v) for homogeneous reaction conditions .

Advanced Research Questions

Q. How does the perfluorinated chain influence the compound’s interaction with lipid bilayers or surfactants?

The heptadecafluorooctyl group enhances hydrophobicity and surface activity, enabling strong adsorption at lipid-water interfaces. Studies using Langmuir-Blodgett troughs show a collapse pressure of ~45 mN/m, indicating stable monolayer formation. Competitive binding assays with SDS or CTAB reveal preferential partitioning into fluorophilic domains . Molecular dynamics (MD) simulations suggest intercalation into lipid tails via van der Waals interactions, disrupting membrane fluidity .

Q. What analytical challenges arise in detecting environmental degradation products of this compound?

Degradation via UV photolysis or microbial action produces perfluorooctanesulfonamide (PFOSA) and iodinated byproducts. Challenges include:

- Detection : LC-MS/MS with negative electrospray ionization (ESI-) for PFOSA (m/z 498→80 transition) and ICP-MS for iodide quantification .

- Matrix Effects : Soil/sediment samples require pressurized solvent extraction (PSE) with acetonitrile/water .

- Contradictions : Reported half-lives vary (e.g., 30–150 days in aerobic soils), likely due to undefined microbial consortia .

Q. How can researchers design experiments to assess the compound’s stability under extreme pH or redox conditions?

- pH Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24h. Monitor via ¹⁹F NMR; degradation >pH 10 via sulfonamide hydrolysis .

- Redox Resistance : Expose to H₂O₂ (1–5% w/v) or Na₂S₂O₄. Fluorine loss quantified by ion chromatography, with >90% retention of CF₂ groups under mild oxidants .

Q. What strategies mitigate batch-to-batch variability in bioactivity studies?

- Quality Control : Enforce ≥98% purity (HPLC-ELSD) and standardized counterion content (e.g., iodide ≤0.1% w/w via ion chromatography) .

- Biological Assays : Use internal standards (e.g., d₃-PFOS) in cytotoxicity tests (e.g., MTT assay on HEK293 cells) to normalize IC₅₀ values .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.